molecular formula C7H13Cl2N3O B6196941 6-(2-aminoethyl)-2-methylpyrimidin-4-ol dihydrochloride CAS No. 2680536-63-2

6-(2-aminoethyl)-2-methylpyrimidin-4-ol dihydrochloride

Cat. No.: B6196941
CAS No.: 2680536-63-2
M. Wt: 226.10 g/mol
InChI Key: ZKDBSYTWLONVNA-UHFFFAOYSA-N
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Description

6-(2-aminoethyl)-2-methylpyrimidin-4-ol dihydrochloride is a chemical compound with the molecular formula C6H12Cl2N4O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-aminoethyl)-2-methylpyrimidin-4-ol dihydrochloride typically involves the reaction of 2-methylpyrimidin-4-ol with ethylenediamine in the presence of hydrochloric acid. The reaction proceeds through nucleophilic substitution, where the amino group of ethylenediamine attacks the pyrimidine ring, resulting in the formation of the desired product. The reaction conditions usually involve heating the reactants under reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher yields and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

6-(2-aminoethyl)-2-methylpyrimidin-4-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or acylated products.

Scientific Research Applications

6-(2-aminoethyl)-2-methylpyrimidin-4-ol dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(2-aminoethyl)-2-methylpyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-aminoethyl)-6-methylpyrimidin-4-ol dihydrochloride
  • 2-(aminomethyl)-6-methyl-4-pyrimidinol hydrochloride
  • 2,2’-Oxydiethylamine dihydrochloride

Uniqueness

6-(2-aminoethyl)-2-methylpyrimidin-4-ol dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(2-aminoethyl)-2-methylpyrimidin-4-ol dihydrochloride involves the reaction of 2-methyl-4-hydroxypyrimidine with 2-chloroethylamine hydrochloride in the presence of a base to form the intermediate 6-(2-chloroethyl)-2-methylpyrimidin-4-ol. This intermediate is then treated with ammonia to yield the final product.", "Starting Materials": [ "2-methyl-4-hydroxypyrimidine", "2-chloroethylamine hydrochloride", "base", "ammonia" ], "Reaction": [ "Step 1: 2-methyl-4-hydroxypyrimidine is reacted with 2-chloroethylamine hydrochloride in the presence of a base, such as sodium hydroxide, to form the intermediate 6-(2-chloroethyl)-2-methylpyrimidin-4-ol.", "Step 2: The intermediate 6-(2-chloroethyl)-2-methylpyrimidin-4-ol is then treated with ammonia in a solvent, such as ethanol, to yield the final product 6-(2-aminoethyl)-2-methylpyrimidin-4-ol dihydrochloride." ] }

CAS No.

2680536-63-2

Molecular Formula

C7H13Cl2N3O

Molecular Weight

226.10 g/mol

IUPAC Name

4-(2-aminoethyl)-2-methyl-1H-pyrimidin-6-one;dihydrochloride

InChI

InChI=1S/C7H11N3O.2ClH/c1-5-9-6(2-3-8)4-7(11)10-5;;/h4H,2-3,8H2,1H3,(H,9,10,11);2*1H

InChI Key

ZKDBSYTWLONVNA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=O)N1)CCN.Cl.Cl

Purity

95

Origin of Product

United States

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